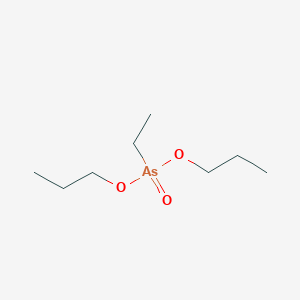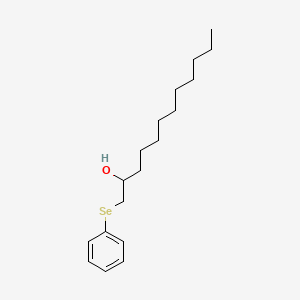![molecular formula C27H35N3O B14607549 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol CAS No. 58709-29-8](/img/structure/B14607549.png)
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired tertiary amino compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenols and amines.
科学的研究の応用
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can modulate various biochemical pathways and influence the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
4-{Bis[4-(dimethylamino)phenyl]methyl}phenol: Similar structure but lacks the diethylamino group.
Methanone, bis[4-(dimethylamino)phenyl]-:
Methanone, bis[4-(diethylamino)phenyl]-: Similar to Michler’s ketone but with diethylamino groups.
Uniqueness
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol is unique due to the presence of both dimethylamino and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
58709-29-8 |
|---|---|
分子式 |
C27H35N3O |
分子量 |
417.6 g/mol |
IUPAC名 |
2-[bis[4-(dimethylamino)phenyl]methyl]-5-(diethylamino)phenol |
InChI |
InChI=1S/C27H35N3O/c1-7-30(8-2)24-17-18-25(26(31)19-24)27(20-9-13-22(14-10-20)28(3)4)21-11-15-23(16-12-21)29(5)6/h9-19,27,31H,7-8H2,1-6H3 |
InChIキー |
WHDOZGLGYKXWJX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
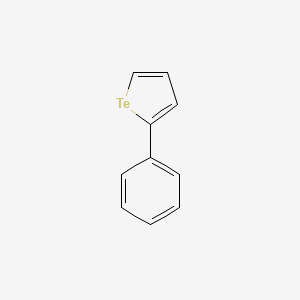
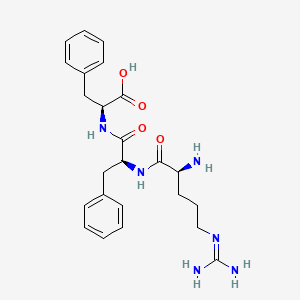
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
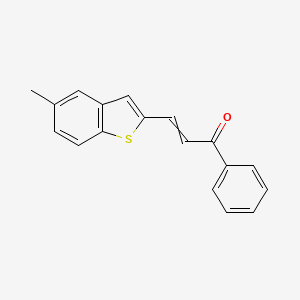
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
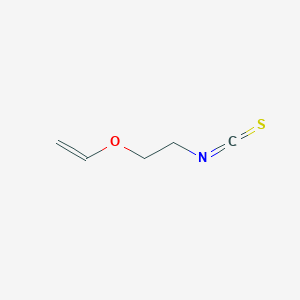
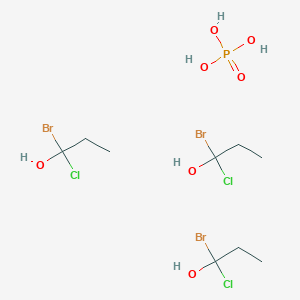
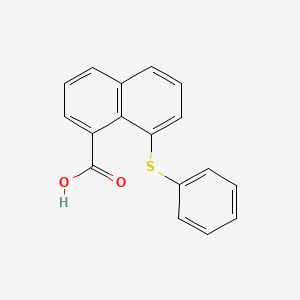
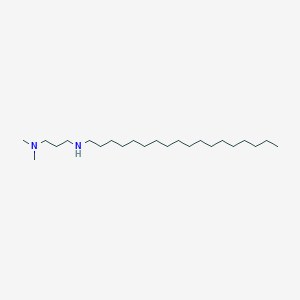
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
